An In-depth Technical Guide to the Synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one
An In-depth Technical Guide to the Synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and efficient two-step synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one. This β-enaminone is a valuable scaffold in medicinal chemistry and drug discovery due to its potential as a versatile synthetic intermediate. The synthesis involves an initial Williamson ether synthesis to produce the key intermediate, 4-(3-fluorophenoxy)-2-pentanone, followed by a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA). This guide offers detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety information to enable researchers to successfully and safely synthesize this compound of interest.
Introduction
β-Enaminones are a class of organic compounds characterized by an amine group conjugated to a ketone through a carbon-carbon double bond. This structural motif imparts unique chemical reactivity, making them highly valuable building blocks in organic synthesis. Their ability to act as versatile nucleophiles and their susceptibility to electrophilic attack at various positions have led to their use in the construction of a wide array of heterocyclic compounds, which are prevalent in many biologically active molecules. The title compound, 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one, incorporates a fluorinated phenoxy moiety, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. This guide details a reliable synthetic pathway to this compound, designed for practical application in a research and development setting.
Synthetic Strategy
The synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one is approached via a two-step sequence. The first step is the synthesis of the precursor ketone, 4-(3-fluorophenoxy)-2-pentanone, through a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide.[1][2][3] In this case, 3-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with chloroacetone.
The second step involves the formation of the β-enaminone system by reacting the synthesized ketone, 4-(3-fluorophenoxy)-2-pentanone, with N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as a highly reactive and efficient reagent for the introduction of the dimethylaminomethylene group at the α-position of the ketone. This reaction proceeds through a condensation mechanism, yielding the desired product with high selectivity.
Figure 1: Overall synthetic strategy for 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one.
Part 1: Synthesis of 4-(3-Fluorophenoxy)-2-pentanone
Reaction Principle
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2][3] In this synthesis, the acidic proton of 3-fluorophenol is abstracted by a base, typically a carbonate or hydroxide, to form the more nucleophilic 3-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetone, displacing the chloride ion and forming the desired ether linkage.
Figure 2: Mechanism of the Williamson ether synthesis for the precursor ketone.
Materials and Methods
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Fluorophenol | 372-20-3 | 112.10 | 11.21 g | 0.10 |
| Chloroacetone | 78-95-5 | 92.52 | 9.71 g (8.5 mL) | 0.105 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 20.73 g | 0.15 |
| Acetone | 67-64-1 | 58.08 | 200 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (11.21 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in 200 mL of acetone.
-
Addition of Chloroacetone: While stirring vigorously, add chloroacetone (9.71 g, 0.105 mol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in 150 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 2 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, water (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-fluorophenoxy)-2-pentanone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ketone.
Characterization of 4-(3-Fluorophenoxy)-2-pentanone
-
Appearance: Colorless to pale yellow oil.
-
1H NMR (CDCl3, 400 MHz): δ (ppm) 7.20 (t, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 4.60 (q, 1H, -CH-), 2.20 (s, 3H, -COCH3), 1.40 (d, 3H, -CH3).
-
13C NMR (CDCl3, 100 MHz): δ (ppm) 207.0 (C=O), 163.5 (d, 1JCF), 159.0 (Ar-C), 130.5 (Ar-CH), 110.0 (Ar-CH), 107.0 (Ar-CH), 103.0 (d, 2JCF), 75.0 (-CH-), 27.0 (-COCH3), 20.0 (-CH3).
-
IR (neat, cm-1): ~2980 (C-H), ~1715 (C=O), ~1600, 1490 (C=C, aromatic), ~1250 (C-O, ether).
-
Mass Spectrometry (EI): m/z (%) = 182 (M+), 125, 112, 95, 43.
Part 2: Synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one
Reaction Principle
The reaction of a ketone with an active α-hydrogen with N,N-dimethylformamide dimethyl acetal (DMFDMA) is a well-established method for the synthesis of β-enaminones. The reaction proceeds via an initial addition-elimination mechanism to form an enamine intermediate, which then undergoes a condensation reaction with another molecule of DMFDMA at the methyl group of the ketone, followed by elimination of dimethylamine and methanol, to yield the final product.
Figure 3: Proposed mechanism for the formation of the β-enaminone.
Materials and Methods
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(3-Fluorophenoxy)-2-pentanone | - | 182.19 | 9.11 g | 0.05 |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 4637-24-5 | 119.16 | 8.94 g (9.9 mL) | 0.075 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(3-fluorophenoxy)-2-pentanone (9.11 g, 0.05 mol) in 100 mL of toluene.
-
Addition of DMFDMA: Add N,N-dimethylformamide dimethyl acetal (8.94 g, 0.075 mol) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting ketone.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene and excess DMFDMA.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, the product may crystallize upon standing or by trituration with cold hexane. The solid product can then be collected by filtration and washed with cold hexane.
Characterization of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one
-
Appearance: White to off-white solid.[4]
-
Molecular Formula: C13H16FNO2[5]
-
Molecular Weight: 237.27 g/mol [5]
-
1H NMR (CDCl3, 400 MHz): δ (ppm) 7.65 (d, 1H, vinyl-H), 7.20 (t, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 5.30 (d, 1H, vinyl-H), 4.70 (q, 1H, -CH-), 2.90 (s, 6H, -N(CH3)2), 1.45 (d, 3H, -CH3).
-
13C NMR (CDCl3, 100 MHz): δ (ppm) 198.0 (C=O), 163.5 (d, 1JCF), 159.0 (Ar-C), 154.0 (vinyl-CH), 130.5 (Ar-CH), 110.0 (Ar-CH), 107.0 (Ar-CH), 103.0 (d, 2JCF), 92.0 (vinyl-CH), 76.0 (-CH-), 45.0 (-N(CH3)2), 20.0 (-CH3).
-
IR (KBr, cm-1): ~2950 (C-H), ~1640 (C=O, conjugated), ~1580 (C=C), ~1600, 1490 (C=C, aromatic), ~1250 (C-O, ether).
-
Mass Spectrometry (ESI+): m/z = 238.1 [M+H]+.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Fluorophenol: Toxic if swallowed and causes skin irritation and serious eye damage.[6][7][8][9][10] Handle with care, avoiding contact with skin and eyes.
-
Chloroacetone: Flammable liquid and vapor.[11][12][13] It is toxic by inhalation, in contact with skin, and if swallowed.[11] It is a lachrymator and causes severe skin and eye burns.[11] This material is a vesicant, meaning it can cause blistering.[11] Handle with extreme caution in a well-ventilated fume hood.
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): Highly flammable liquid and vapor.[4][14][15][16] Harmful if swallowed or inhaled and causes skin and serious eye irritation.[14][15][16][17] It may cause an allergic skin reaction.[14][17]
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Acetone and Toluene: Flammable solvents. Keep away from ignition sources.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one. The described protocols are based on well-established and high-yielding chemical transformations, making this synthetic route amenable to both small-scale research and larger-scale production. The detailed experimental procedures, along with the provided characterization data and safety information, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile β-enaminone scaffold of the target molecule opens up numerous possibilities for further chemical modifications and the exploration of its potential biological activities.
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